molecular formula C5H5Br2NS B1650598 2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole CAS No. 1187836-87-8

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

Cat. No. B1650598
CAS RN: 1187836-87-8
M. Wt: 270.98
InChI Key: SQSBWYSRKYKNGH-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole is a heterocyclic compound with the following chemical formula: C₆H₆BrNS . It belongs to the class of halogenated heterocycles and has a molecular weight of approximately 172.02 g/mol . The compound’s structure consists of a thiazole ring with bromine and methyl substituents.


Synthesis Analysis

The synthesis of this compound involves several steps, including bromination and alkylation. One common method is the reaction of 4-methyl-1,3-thiazole with bromine in the presence of a suitable solvent or catalyst. The bromination introduces the first bromine atom, followed by alkylation with a bromomethyl group to yield the desired product .


Physical And Chemical Properties Analysis

  • Boiling Point : The boiling point is approximately 87°C at 10 mmHg .
  • Density : The density is 1.545 g/mL at 25°C .
  • Refractive Index : The refractive index at n20/D is approximately 1.561 .

Safety and Hazards

  • Eye Irritation : The compound is classified as an eye irritant (Hazard Statement H319) .
  • Skin Irritation : It may cause skin irritation (Hazard Statement H315) .
  • Respiratory System : Inhalation exposure should be minimized (STOT SE 3) .

Future Directions

: Sigma-Aldrich: 2-Bromo-4-methylpyridine

properties

IUPAC Name

2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Br2NS/c1-3-4(2-6)8-5(7)9-3/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSBWYSRKYKNGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801277264
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-5-methyl-1,3-thiazole

CAS RN

1187836-87-8
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187836-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(bromomethyl)-5-methylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801277264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution thionyl bromide (2.27 g, 10.94 mmol, 1.1 eq.) in 25 ml dry DCM, cooled to 5° C., was added dropwise a solution of (2-bromo-5-methyl-1,3-thiazol-4-yl)methanol (2.07 g, 9.94 mmol, 1 eq.) and pyridine (0.865 g, 10.94 mmol, 1.1 eq.) in 15 ml dry DCM. On complete addition, the cooling bath was removed, the reaction warmed to room temperature and stirred 1.5 hr. 100 ml of water and 100 ml of DCM were added and stirring allowed for 2 mins. The organic layer was separated, dried over MgSO4 and evaporated. The residue was purified by chromatography on silica gel to give 2-bromo-4-(bromomethyl)-5-methyl-1,3-thiazole (1.94 g, 72% yield) as a white solid.
Quantity
2.27 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Quantity
0.865 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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